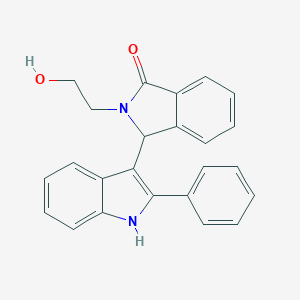
3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid, also known as DPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. DPA belongs to a class of compounds known as pyridinecarboxylic acids, which are characterized by their ability to bind to specific receptors in the body and affect various physiological processes.
Wirkmechanismus
The exact mechanism of action of 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory processes in the brain. 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid has also been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid has been shown to have a number of biochemical and physiological effects, including the ability to enhance learning and memory processes, improve cognitive function, and reduce anxiety and depression. It has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid in lab experiments is its ability to selectively modulate the NMDA receptor, which is involved in a wide range of physiological processes. However, one limitation of using 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid is that it can be difficult to obtain in large quantities and may be expensive.
Zukünftige Richtungen
There are several potential future directions for research on 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid, including further studies on its mechanism of action and its potential applications in the treatment of neurological and psychiatric disorders. Additionally, there is interest in developing new synthetic methods for producing 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid and other related compounds, as well as exploring the potential of 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid as a tool for studying the NMDA receptor and other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid involves several steps, including the reaction of pyridine-3-carboxylic acid with methyl acrylate, followed by reduction with lithium aluminum hydride and subsequent oxidation with potassium permanganate. The resulting compound is then treated with acetic anhydride to yield 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid has been studied extensively for its potential applications in scientific research, particularly in the fields of neurobiology and pharmacology. It has been shown to bind to specific receptors in the brain and affect various physiological processes, including neurotransmitter release and synaptic plasticity.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
3,3-dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,7-11(16)17)6-10(15)14-9-4-3-5-13-8-9/h3-5,8H,6-7H2,1-2H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
SBHJLKXAIFQGMY-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NC1=CN=CC=C1)CC(=O)O |
Kanonische SMILES |
CC(C)(CC(=O)NC1=CN=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)

![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)


![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)
![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)
![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)
